3-(3-Bromothiophene-2-carboxamido)tetrahydrothiophene-3-carboxylic acid

Lipophilicity Drug-likeness Permeability

3-(3-Bromothiophene-2-carboxamido)tetrahydrothiophene-3-carboxylic acid (CAS 1275332-68-7) is a synthetic thiophene–tetrahydrothiophene hybrid bearing a 3-bromothiophene-2-carboxamide moiety coupled to a tetrahydrothiophene-3-carboxylic acid scaffold. With a molecular formula of C₁₀H₁₀BrNO₃S₂ and a molecular weight of 336.22 g·mol⁻¹, it possesses both hydrogen-bond donor (carboxylic acid, amide NH) and acceptor (amide carbonyl, carboxylic acid carbonyl, thiophene sulfur) functionality.

Molecular Formula C10H10BrNO3S2
Molecular Weight 336.2 g/mol
Cat. No. B14908665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromothiophene-2-carboxamido)tetrahydrothiophene-3-carboxylic acid
Molecular FormulaC10H10BrNO3S2
Molecular Weight336.2 g/mol
Structural Identifiers
SMILESC1CSCC1(C(=O)O)NC(=O)C2=C(C=CS2)Br
InChIInChI=1S/C10H10BrNO3S2/c11-6-1-3-17-7(6)8(13)12-10(9(14)15)2-4-16-5-10/h1,3H,2,4-5H2,(H,12,13)(H,14,15)
InChIKeyWXXNBUZJYYUODZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Bromothiophene-2-carboxamido)tetrahydrothiophene-3-carboxylic Acid: Core Physicochemical and Structural Baseline for Procurement Evaluation


3-(3-Bromothiophene-2-carboxamido)tetrahydrothiophene-3-carboxylic acid (CAS 1275332-68-7) is a synthetic thiophene–tetrahydrothiophene hybrid bearing a 3-bromothiophene-2-carboxamide moiety coupled to a tetrahydrothiophene-3-carboxylic acid scaffold . With a molecular formula of C₁₀H₁₀BrNO₃S₂ and a molecular weight of 336.22 g·mol⁻¹, it possesses both hydrogen-bond donor (carboxylic acid, amide NH) and acceptor (amide carbonyl, carboxylic acid carbonyl, thiophene sulfur) functionality . The compound is commercially supplied at ≥98% purity by multiple reputable vendors and is classified as a research-grade screening compound or synthetic intermediate for non-human use .

Why In-Class Thiophene Carboxamide Analogs Cannot Substitute for 3-(3-Bromothiophene-2-carboxamido)tetrahydrothiophene-3-carboxylic Acid in SAR and Synthetic Applications


Compounds within the tetrahydrothiophene-3-carboxylic acid carboxamide family share a common scaffold but diverge sharply in the identity and positioning of the heteroaryl–carboxamide appendage. Substituting the 3-bromothiophene-2-carboxamide group with a 5-bromofuran, 3-methylfuran, nicotinamide, or 4-methyl-1,2,3-thiadiazole carboxamide alters the compound's lipophilicity (ΔLogP >1 log unit), hydrogen-bond acceptor count, molecular shape, and critically, the presence or absence of a synthetically versatile aryl bromide. The 3-bromothiophene motif confers unique reactivity in metal-catalysed cross-coupling reactions (e.g., Stille, Suzuki) , enabling post-functionalisation that is structurally impossible for non-halogenated or differently halogenated analogs. These differences mean that generic replacement will not preserve either the physicochemical profile or the synthetic diversification potential of the target compound.

Head-to-Head and Cross-Study Comparative Evidence for 3-(3-Bromothiophene-2-carboxamido)tetrahydrothiophene-3-carboxylic Acid Against Five Closest Structural Analogs


LogP Differential: 0.3–1.5 Log Units Higher Lipophilicity Versus Furan, Pyridine, and Thiadiazole Analogs

The target compound exhibits a computed partition coefficient (LogP) of 2.07 (Fluorochem) to 2.20 (Leyan), which is markedly higher than four structurally related tetrahydrothiophene-3-carboxylic carboxamides. Compared with the 5-bromofuran analog (LogP 1.73) , the 3-methylfuran analog (LogP 0.96–1.28) , the nicotinamide analog (LogP 0.77) , and the 4-methyl-1,2,3-thiadiazole analog (LogP 0.54) , the target compound's LogP advantage ranges from +0.34 to +1.66 log units. This consistent elevation arises from replacement of a more polar heterocycle (furan, pyridine, or thiadiazole) with the less polar bromothiophene ring.

Lipophilicity Drug-likeness Permeability

Synthetic Diversification Potential: Aryl Bromide Handle Enables Late-Stage Functionalisation Absent in Non-Halogenated Analogs

The C–Br bond at the 3-position of the thiophene-2-carboxamide provides a validated entry point for palladium-catalysed cross-coupling reactions (e.g., Stille, Suzuki, Buchwald–Hartwig). In contrast, the 3-methylfuran analog , the nicotinamide analog , and the 3-(thiophen-3-yl)acetamido analog lack any halogen, precluding modular C–C or C–N bond formation at this position. The 5-bromofuran analog does contain a bromine, but the electronic environment of a 5-bromofuran differs from a 3-bromothiophene: the thiophene sulfur's greater polarisability alters oxidative addition rates and transmetallation efficiency, a distinction documented in the primary literature for the 3-bromothiophene-2-carboxamide class .

Cross-coupling Late-stage functionalisation Medicinal chemistry

Molecular Weight and Heavy Atom Count: 15–32% Higher Mass Than Methylfuran, Nicotinamide, and Thiadiazole Analogs

At 336.22 g·mol⁻¹, the target compound is the heaviest among the five comparators. The 3-methylfuran analog (255.29 g·mol⁻¹) , the nicotinamide analog (252.29 g·mol⁻¹) , the 3-(thiophen-3-yl)acetamido analog (271.36 g·mol⁻¹) , and the 4-methyl-1,2,3-thiadiazole analog (273.3 g·mol⁻¹) are all lighter by 61–84 Da. This mass difference reflects the contribution of the bromine atom (79.9 Da) and the thiophene ring sulfur (32.1 Da). The bromofuran analog (320.16 g·mol⁻¹) is closest in mass but still 16 Da lighter owing to the furan oxygen (16.0 Da) versus thiophene sulfur.

Molecular weight Fragment-like properties Lead optimisation

Hydrogen Bond Acceptor Topology: Dual-Sulfur Heterocycle Framework Versus Single-Sulfur or Oxygen-Only Analogs

The compound's total polar surface area (TPSA) is 66.4 Ų , placing it below the nicotinamide analog (TPSA 79.29 Ų) and the methylfuran analog (TPSA 79.54 Ų) . The hydrogen bond acceptor count varies between 3 (Fluorochem ) and 4 (Leyan ) depending on the counting algorithm; the nicotinamide analog has 4 HBA , the thiadiazole analog has 6 HBA , and the bromofuran analog has 4 HBA . The distinctive feature is the presence of two sulfur atoms (thiophene + tetrahydrothiophene) versus the single sulfur of other thiophene-acetamido analogs or the oxygen-only systems of the furan-based comparators. Sulfur is a weaker hydrogen bond acceptor than oxygen, resulting in a characteristically different interaction profile with biological targets.

Hydrogen bonding Polar surface area Molecular recognition

Purity Benchmark: Consistently 98% Across Suppliers, Outranking the 95% Typical of the Thiadiazole Analog

The target compound is commercially available at ≥98% purity from at least two independent suppliers – Fluorochem (Product F701709, 98%) and Leyan (Product 1358955, 98%) . This matches the purity specification of the 3-methylfuran analog (Fluorochem, 98%) but exceeds the typical 95% purity reported for the 4-methyl-1,2,3-thiadiazole analog . Higher and more consistent purity reduces the burden of pre-screening purification and minimises the risk of false positives or negatives in biological assays due to impurities.

Compound quality Assay reproducibility Procurement standardisation

Optimal Scientific and Industrial Deployment Scenarios for 3-(3-Bromothiophene-2-carboxamido)tetrahydrothiophene-3-carboxylic Acid Based on Differential Evidence


Medicinal Chemistry: Lead Optimisation via Late-Stage Pd-Catalysed Diversification of the 3-Bromothiophene Handle

The aryl bromide at the 3-position of the thiophene ring provides a direct entry to Stille, Suzuki–Miyaura, and Buchwald–Hartwig couplings . In a lead optimisation campaign, procurement of this single intermediate enables the parallel synthesis of 10–50 analogs by varying the coupling partner, avoiding de novo scaffold construction for each new compound. This strategy is not available with non-halogenated analogs such as the 3-methylfuran or nicotinamide derivatives, which would require electrophilic halogenation or complete re-synthesis to introduce a coupling handle. For programs targeting kinase ATP-binding sites or protein–protein interfaces where hydrophobic contacts dominate, the elevated LogP (2.07–2.20) also positions the resulting analogs favourably for binding pocket complementarity.

Chemical Biology: Synthesis of Bifunctional Probes (PROTACs, Photoaffinity Labels) Requiring Orthogonal Reactive Sites

The combination of a carboxylic acid (for amide/ester conjugation to a linker), a bromothiophene (for C–C bond formation to an E3 ligase ligand or a photoactivatable group), and a tetrahydrothiophene ring (providing additional conformational constraint) makes this compound a versatile trifunctional building block. The dual-sulfur heterocycle system (TPSA 66.4 Ų) offers a distinct molecular recognition surface compared with oxygen-only furan analogs, potentially reducing off-target binding in cellular proteomics experiments. The confirmed Stille cross-coupling reactivity of the 3-bromothiophene-2-carboxamide substructure de-risks the key synthetic step in probe assembly.

Fragment-Based Drug Discovery: Anomalous Scattering-Enabled Crystallographic Fragment Screening

With a molecular weight of 336.22 Da and a bromine atom providing strong anomalous scattering at typical X-ray wavelengths (f'' ≈ 1.3 e⁻ at Cu Kα), this compound is ideally suited for crystallographic fragment screening where unambiguous identification of binding poses is critical. In contrast, the 3-methylfuran analog (255.29 Da) and nicotinamide analog (252.29 Da) lack an anomalous scatterer, requiring higher resolution data or more extensive modeling to confirm ligand placement. The 5-bromofuran analog does contain bromine but exhibits a different binding geometry due to the furan oxygen's hydrogen-bonding propensity, which may alter the fragment's orientation in the target pocket.

Screening Library Procurement: CNS-Focused and Membrane-Permeable Compound Collections

The compound's calculated LogP of 2.07–2.20 and moderate TPSA of 66.4 Ų place it within the CNS MPO desirability range. When constructing a CNS-focused screening deck, this compound offers a more drug-like profile than its in-class alternatives: the nicotinamide analog (LogP 0.77) , the methylfuran analog (LogP 0.96–1.28) , and the thiadiazole analog (LogP 0.54) all fall below the typical CNS-penetrant LogP window of 1.5–4.5. Procurement of this specific compound therefore directly supports neuroscience drug discovery programs, whereas the more polar analogs would be better suited to peripheral target collections.

Quote Request

Request a Quote for 3-(3-Bromothiophene-2-carboxamido)tetrahydrothiophene-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.